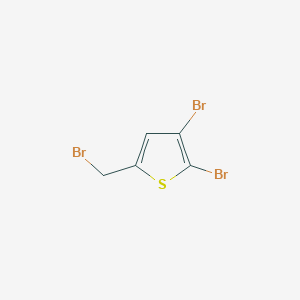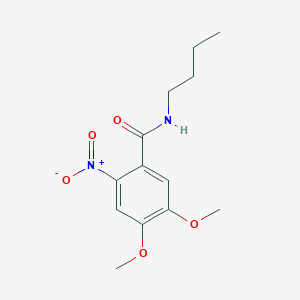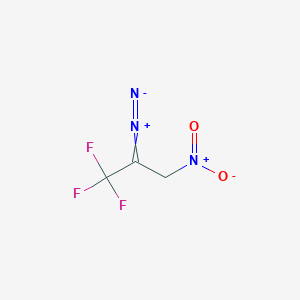![molecular formula C25H28O3 B14299396 1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene CAS No. 114430-45-4](/img/structure/B14299396.png)
1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C19H16O3 It is known for its unique structure, which consists of three benzene rings connected by a central methanetriyl group with oxyethane linkages
Preparation Methods
The synthesis of 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene typically involves the reaction of benzene derivatives with methanetriyl tris(oxyethane) under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene exerts its effects involves its interaction with specific molecular targets. The oxyethane linkages and benzene rings allow for versatile binding and interaction with various biological molecules. This compound can modulate pathways involved in cellular signaling, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1,1’,1’'-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene can be compared with similar compounds such as:
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: This compound lacks the ethane linkages, resulting in different chemical properties and reactivity.
1,1’,1’'-[Methoxymethanetriyl]tribenzene: The presence of methoxy groups alters its solubility and interaction with other molecules.
Properties
CAS No. |
114430-45-4 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[bis(2-phenylethoxy)methoxy]ethylbenzene |
InChI |
InChI=1S/C25H28O3/c1-4-10-22(11-5-1)16-19-26-25(27-20-17-23-12-6-2-7-13-23)28-21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI Key |
QELVJBZOCOAMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


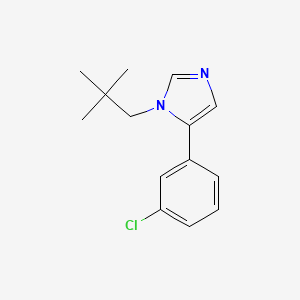
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


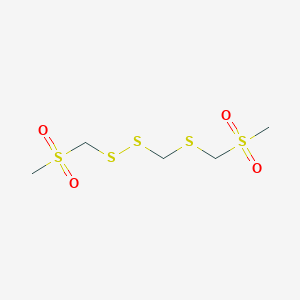
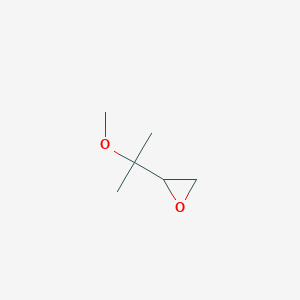

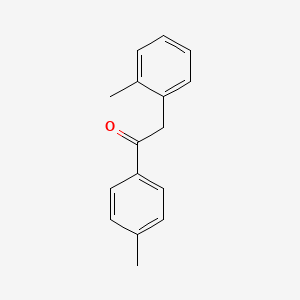
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
